2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 2-chloro-4-methoxyphenyl group and three methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-chloro-4-methoxyphenylboronic acid with a suitable dioxaborinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Boron-containing alcohols or alkanes.
Substitution: Derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to participate in cross-coupling reactions also makes it valuable in synthetic chemistry, where it can facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxyphenylboronic acid: Shares the 2-chloro-4-methoxyphenyl group but lacks the dioxaborinane ring.
4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine: Contains a similar aromatic ring structure with different functional groups.
2-Chloro-4-methoxyphenylacetonitrile: Another compound with the 2-chloro-4-methoxyphenyl group but different overall structure.
Uniqueness
2-(2-Chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This structural feature allows the compound to participate in specific reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-(2-chloro-4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-9-8-13(2,3)18-14(17-9)11-6-5-10(16-4)7-12(11)15/h5-7,9H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIPRCFOKRWDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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